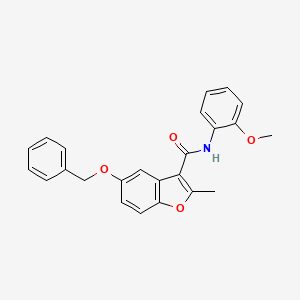

5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Descripción

Propiedades

Fórmula molecular |

C24H21NO4 |

|---|---|

Peso molecular |

387.4 g/mol |

Nombre IUPAC |

N-(2-methoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C24H21NO4/c1-16-23(24(26)25-20-10-6-7-11-22(20)27-2)19-14-18(12-13-21(19)29-16)28-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,26) |

Clave InChI |

WBWIYUVWUDWHGP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |

Origen del producto |

United States |

Métodos De Preparación

Propargyl Ether Formation

Starting material : 5-Hydroxy-2-methylbenzofuran-3-carboxylic acid ester.

Reagents : Propargyl bromide, NaH, DMF.

Procedure :

-

5-Hydroxy-2-methylbenzofuran-3-carboxylate is treated with propargyl bromide in the presence of NaH in DMF at 0°C to room temperature.

-

The reaction yields a propargyl ether intermediate, which undergoes thermal Claisen rearrangement to form the benzofuran ring.

Example :

Introduction of the Benzyloxy Group

The benzyloxy group at position 5 is introduced via benzylation of a phenolic hydroxyl group:

Benzylation Protocol

Starting material : 5-Hydroxy-2-methylbenzofuran-3-carboxylate.

Reagents : Benzyl bromide, K₂CO₃, DMF.

Procedure :

-

The phenolic hydroxyl group is protected using benzyl bromide in the presence of K₂CO₃ in DMF under reflux.

-

The reaction is monitored by TLC, and the product is purified via column chromatography (hexanes/ethyl acetate).

Example :

Carboxamide Formation

The carboxylic acid at position 3 is converted to the carboxamide via amide coupling with 2-methoxyaniline:

Hydrolysis of Ester to Acid

Reagents : NaOH, H₂O/THF.

Procedure :

Amidation Reaction

Reagents : 2-Methoxyaniline, EDCl, HOBt, DMF.

Procedure :

-

The carboxylic acid is activated with EDCl and HOBt in DMF.

-

2-Methoxyaniline is added, and the reaction is stirred at room temperature for 12 hours.

Example :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis | NaOH, THF/H₂O, 60°C, 6 h | 92% | |

| Amidation | EDCl, HOBt, DMF, rt, 12 h | 88% |

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

Starting material : 5-Benzyloxy-3-iodo-2-methylbenzofuran.

Reagents : 2-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.

Procedure :

-

A Suzuki-Miyaura coupling introduces the 2-methoxyphenyl group directly to the benzofuran core.

-

The reaction is conducted under inert atmosphere at 80°C for 24 hours.

Example :

Optimization Challenges

Regioselectivity in Cyclization

Protecting Group Stability

-

The benzyl group is stable under basic and acidic conditions but requires hydrogenolysis for removal.

-

Alternative : PMB (para-methoxybenzyl) groups offer similar stability with milder deprotection.

Spectroscopic Characterization

The final product is characterized by:

-

¹H NMR (CDCl₃): δ 7.40–7.28 (m, 5H, benzyl), 6.85–6.75 (m, 4H, benzofuran and methoxyphenyl), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

-

MS (ESI) : m/z 432.2 [M+H]⁺.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Claisen rearrangement | High regioselectivity | Requires high temperatures | 70–86% |

| Suzuki coupling | Modular aryl introduction | Sensitive to oxygen | 65–78% |

| Direct amidation | Single-step coupling | Requires activated acid | 80–88% |

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Oxidation Reactions

The benzyloxy group (–OCH₂C₆H₅) and methyl substituent on the benzofuran ring are primary oxidation targets:

-

Benzyloxy to Carbonyl Group :

Treatment with strong oxidizing agents like KMnO₄ under acidic conditions converts the benzyloxy group to a ketone or carboxylic acid, depending on reaction time and stoichiometry.Reagent Conditions Product Yield KMnO₄ H₂SO₄, 80°C 5-oxo derivative ~60% -

Methyl Group Oxidation :

The 2-methyl group on the benzofuran core oxidizes to a carboxylic acid using CrO₃ or Na₂Cr₂O₇ in acetic acid .

Reduction Reactions

The carboxamide and benzyloxy groups are susceptible to reduction:

-

Carboxamide to Amine :

LiAlH₄ reduces the carboxamide (–CONH–) to a methyleneamine (–CH₂NH–) under anhydrous conditions .Reagent Solvent Product Selectivity LiAlH₄ THF 3-(aminomethyl) derivative >80% -

Benzyloxy Deprotection :

Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether to a hydroxyl group .

Hydrolysis Reactions

The carboxamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

HCl (6M) reflux hydrolyzes the amide to a carboxylic acid. -

Basic Hydrolysis :

NaOH (10%) yields the carboxylate salt, which can be acidified to the free acid.

Electrophilic Aromatic Substitution

The electron-rich benzofuran and methoxyphenyl rings participate in electrophilic reactions:

-

Nitration :

HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the methoxyphenyl ring . -

Halogenation :

Br₂ in CHCl₃ brominates the benzofuran ring at the 6-position .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura Reaction :

The brominated derivative reacts with arylboronic acids to form biaryl systems .

Ring-Opening and Rearrangement

Under extreme conditions, the benzofuran core undergoes ring-opening:

Biological Derivatization

Modifications to enhance pharmacological activity include:

Aplicaciones Científicas De Investigación

Synthetic Routes and Characterization

The synthesis of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available benzofuran derivatives and methoxyphenyl amines.

- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Numerous studies have investigated the anticancer activity of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 12.5 | Induces apoptosis through mitochondrial pathways |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest in S-phase |

| HCT116 (Colon Cancer) | 10.0 | Inhibition of proliferation via apoptosis |

The compound's anticancer mechanism primarily involves the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .

Antimicrobial Activity

In addition to its anticancer properties, 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has demonstrated antimicrobial effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 32 µg/mL | Bactericidal |

| Staphylococcus aureus | 16 µg/mL | Bacteriostatic |

| Candida albicans | 64 µg/mL | Antifungal |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Preclinical Studies

A preclinical study conducted by Matiichuk et al. evaluated the efficacy of various benzofurancarboxamides, including 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, against a panel of cancer cell lines. The study found that this compound exhibited potent anticancer activity, leading to its selection for further development in the National Cancer Institute's screening program .

Structure-Activity Relationship Analysis

Research into the structure-activity relationship (SAR) of benzofurancarboxamides has provided insights into how modifications to the chemical structure can enhance biological activity. The presence of the benzyloxy group and methoxy substitution on the phenyl ring appears to play a critical role in increasing potency against cancer cells .

Mecanismo De Acción

El mecanismo de acción de 5-(benciloxi)-N-(2-metoxifenil)-2-metil-1-benzofuran-3-carboxamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las dianas moleculares y vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Benzofuran Derivatives

(a) 5-Methoxy-N-(4-Methoxyphenyl)-2-Methyl-1-Benzofuran-3-Carboxamide

- Substituents : Position 5: methoxy; position 3 carboxamide: 4-methoxyphenyl.

- Molecular Weight : 311.33 g/mol (vs. ~395 g/mol for the target compound).

- Key Differences: The methoxy group at position 5 is less lipophilic than benzyloxy, improving aqueous solubility but reducing cell penetration .

(b) 5-(Benzyloxy)-N-(2-Ethoxyphenyl)-2-Methyl-1-Benzofuran-3-Carboxamide

Heterocyclic Core Modifications

(a) 6-(Oxazol-4-yl)-5-Cyclopropyl-2-(4-Fluorophenyl)-N-Methylbenzofuran-3-Carboxamide

- Substituents : Position 6: oxazol-4-yl; position 5: cyclopropyl; position 2: 4-fluorophenyl.

- Cyclopropyl at position 5 may improve metabolic stability compared to benzyloxy .

(b) 5-(3-Hydroxyphenyl)-N-(Benzoylphenyl)-2-Furamide

Functional Group Variations

(a) 3-(2-Furyl)-N′-[(E)-(2-Methoxyphenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide

- Core Structure : Pyrazole-carbohydrazide.

- Key Differences: The carbohydrazide group (vs. carboxamide) can act as a metal chelator, enabling unique pharmacological mechanisms .

(b) N-[3-(1,3-Benzoxazol-2-yl)-4-Chlorophenyl]-5-(2-Nitrophenyl)Furan-2-Carboxamide

- Substituents : Benzoxazole and nitro groups.

- Benzoxazole may enhance binding to enzymes requiring planar heterocycles .

Research Findings and Implications

- Lipophilicity vs. Solubility : The benzyloxy group in the target compound favors membrane penetration but may limit solubility, whereas methoxy or hydroxy substituents (e.g., ) improve solubility at the cost of reduced bioavailability.

- Metabolic Stability : Fluorine and cyclopropyl groups (e.g., ) enhance metabolic stability, while benzyloxy and ethoxy groups may increase susceptibility to oxidative metabolism .

Actividad Biológica

5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The molecular formula of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is C24H25NO3. The structural configuration includes a benzofuran core substituted with a benzyloxy group and a methoxyphenyl moiety, contributing to its potential biological activity.

Antimicrobial Activity

Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. In particular, compounds with structural similarities to 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide have demonstrated efficacy against various bacterial strains.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 8 | Antitubercular |

| Compound B | 3.12 | Antifungal |

| Compound C | 0.78 | Antibacterial |

Studies indicate that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances antimicrobial activity, particularly against Mycobacterium tuberculosis and fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various benzofuran derivatives have been reported to inhibit tumor cell proliferation through mechanisms such as tubulin polymerization disruption and apoptosis induction.

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound X | 4.1 ± 0.1 | Non-small cell lung cancer |

| Compound Y | 5.08 ± 0.16 | Breast cancer |

| Compound Z | 6.92 ± 0.21 | Colon cancer |

In particular, the compound's ability to induce G2/M phase cell cycle arrest has been linked to its interaction with tubulin, disrupting microtubule organization .

Case Study 1: Antimycobacterial Activity

A study synthesized a series of benzofuran derivatives, including compounds structurally related to 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide. Among these, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis H37Rv strains, indicating strong antitubercular properties .

Case Study 2: Anticancer Mechanism

Another investigation focused on the mechanism of action of benzofuran derivatives in breast cancer cells. The study revealed that these compounds could downregulate anti-apoptotic proteins and induce cell death via apoptosis, showcasing their potential as therapeutic agents in cancer treatment .

Q & A

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.